2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide
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Overview
Description
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results indicate that the compound has a potent anti-proliferative effect on these cell lines .
Biochemical Analysis
Biochemical Properties
N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been found to exhibit significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This interaction involves the formation of hydrogen bonds with the ATP-binding site of the enzyme, leading to the inhibition of its catalytic activity .
Cellular Effects
In cellular assays, N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has demonstrated potent cytotoxic activity against various cancer cell lines . It has been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells . This compound also appears to suppress the activation of nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6), both of which are involved in inflammation and cancer progression .
Molecular Mechanism
The molecular mechanism of action of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves the inhibition of CDK2, which disrupts the normal progression of the cell cycle and leads to cell death . This compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates .
Temporal Effects in Laboratory Settings
The effects of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide on cellular function have been observed to be time-dependent . Over time, this compound induces changes in cell cycle progression and apoptosis, leading to a decrease in cell viability .
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely that this compound affects pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is not explicitly reported in the literature. Given its activity against CDK2, it is likely to be found in the nucleus where CDK2 is localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group is introduced through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Formation of the sulfanyl group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under basic conditions.
Acylation: The final step involves the acylation of the intermediate with isopropyl chloroacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, ethanol, methanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Phenylpyrazolo[3,4-d]pyrimidine derivatives: These compounds have a phenyl group attached to the pyrazolo[3,4-d]pyrimidine core and show similar enzyme inhibitory activities.
Uniqueness
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide is unique due to the presence of the sulfanyl and acetamide groups, which enhance its binding affinity and specificity towards certain molecular targets. This makes it a more potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-11(2)20-14(22)9-23-16-13-8-19-21(15(13)17-10-18-16)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECZLCOSHZKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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